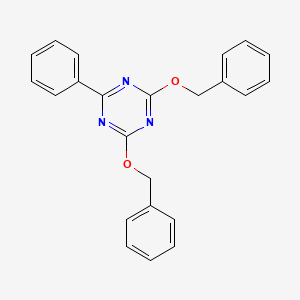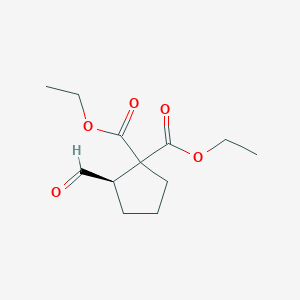
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is an organic compound with the molecular formula C12H18O5. It is a derivative of cyclopentanedicarboxylic acid, featuring a formyl group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- typically involves the esterification of 1,1-cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The formyl group can be introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 1,1-Cyclopentanedicarboxylic acid, 2-carboxylic acid, diethyl ester.
Reduction: 1,1-Cyclopentanedicarboxylic acid, 2-hydroxymethyl-, diethyl ester.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release the corresponding acids. These reactions can modulate biological pathways and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Cyclopentanedicarboxylic acid, 2-hydroxymethyl-, diethyl ester.
- 1,1-Cyclopentanedicarboxylic acid, 2-carboxylic acid, diethyl ester.
- 1,1-Cyclopentanedicarboxylic acid, 2-methyl-, diethyl ester .
Uniqueness
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
654673-83-3 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
diethyl (2R)-2-formylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-6-9(12)8-13/h8-9H,3-7H2,1-2H3/t9-/m0/s1 |
Clé InChI |
DWERXIZFYJOZJS-VIFPVBQESA-N |
SMILES isomérique |
CCOC(=O)C1(CCC[C@H]1C=O)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1(CCCC1C=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


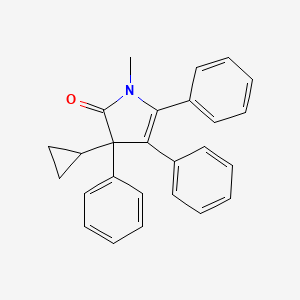
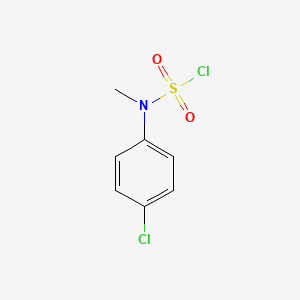
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
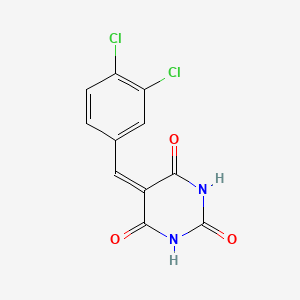
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
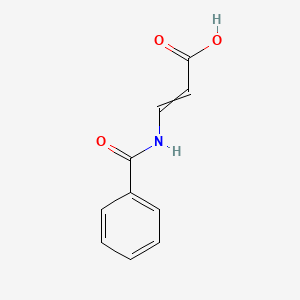
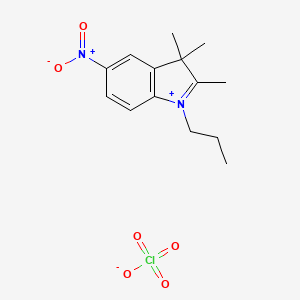
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)
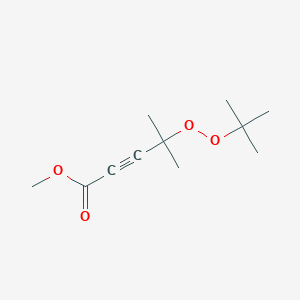
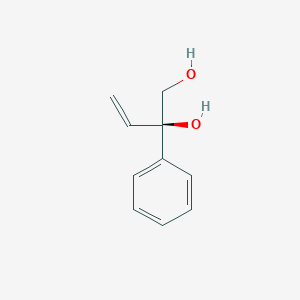
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
